molecular formula C12H13FO4 B2824488 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid CAS No. 1402232-75-0

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Cat. No.: B2824488
CAS No.: 1402232-75-0
M. Wt: 240.23
InChI Key: KJINDCACIYIRJB-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid ( 1402232-75-0) is a high-value, fluorinated aromatic building block of significant interest in medicinal chemistry and organic synthesis. This compound features a benzoic acid core strategically substituted with a fluorine atom and a (3-methyloxetan-3-yl)methoxy group, creating a multifunctional scaffold for constructing complex molecules . The carboxylic acid functional group provides a versatile handle for further derivatization, enabling efficient synthesis of amides, esters, and acid chlorides for use in coupling reactions . The presence of fluorine on the aromatic ring is a key structural feature, known to profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this intermediate particularly valuable in pharmaceutical research . The (3-methyloxetan-3-yl)methoxy moiety is a sophisticated structural element, often employed as a bioisostere to fine-tune the physicochemical properties of lead compounds . With a molecular formula of C12H13FO4 and a molecular weight of 240.23 g/mol, this compound is ideally suited as a key intermediate in the exploration of new therapeutic agents . It is supplied as a high-purity material to ensure consistent and reliable research outcomes. Intended Use: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human use. Proper safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-12(5-16-6-12)7-17-10-3-2-8(11(14)15)4-9(10)13/h2-4H,5-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJINDCACIYIRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Esterification: Reagents such as alcohols and acid catalysts (e.g., sulfuric acid) are used.

    Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly employed.

Major Products Formed

Scientific Research Applications

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C12H13FO4C_{12}H_{13}FO_4 and a molecular weight of 240.23 g/mol . It contains a fluoro group and a methyloxetanyl moiety, which contribute to its reactivity and binding affinity with target molecules.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as a building block in organic synthesis for preparing complex molecules.
  • Biology It is investigated for its potential biological activities and interactions with biomolecules.
  • Medicine It is explored for potential therapeutic applications, including as a precursor for drug development.
  • Industry It is utilized in developing specialty chemicals and materials.

Biological Activities

This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecular targets. Research indicates that this compound may exhibit a range of biological activities:

  • Antimicrobial Activity Preliminary studies suggest that derivatives of fluorinated benzoic acids can possess antimicrobial properties. The unique structure of this compound may enhance its efficacy against specific pathogens.
  • Anti-inflammatory Effects Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases.
  • Enzyme Inhibition The compound's mechanism may involve the inhibition of specific enzymes, which could be relevant in the context of diseases where enzyme dysregulation is a factor.

The fluoro group enhances nucleophilic aromatic substitution reactions, while the methyloxetanyl moiety may influence the compound's binding affinity to target proteins, potentially modulating their activity. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Nucleophilic Aromatic Substitution The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
  • Esterification The carboxylic acid group can undergo esterification reactions to form esters. Reagents such as alcohols and acid catalysts (e.g., sulfuric acid) are used.
  • Reduction and Oxidation The compound can be reduced or oxidized under appropriate conditions to form different derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly employed.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group and methyloxetanyl moiety contribute to its reactivity and binding affinity with target molecules. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related benzoic acid derivatives (Table 1), focusing on substituent effects, physicochemical properties, and biological activity.

Table 1 : Comparison of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid with analogs.

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
This compound 3-Fluoro, 4-(3-methyloxetan-3-yl-methoxy) C₁₂H₁₃FO₄ 883535-90-8 High purity (97%), potential drug intermediate
4-Benzyloxy-3-methoxybenzoic acid 4-Benzyloxy, 3-methoxy C₁₅H₁₄O₄ MFCD00183281 Used in organic synthesis
4-Fluoro-3-methoxybenzoic acid 4-Fluoro, 3-methoxy C₈H₇FO₃ 125144-87-4 Intermediate for agrochemicals
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic Acid 3-Methoxy, 4-(3-methylbenzyloxy) C₁₆H₁₆O₄ 938275-66-2 Drug impurity reference standard
3-Fluoro-4-(2-methoxyethoxy)benzoic acid 3-Fluoro, 4-(2-methoxyethoxy) C₁₀H₁₁FO₄ 570408-25-2 Solubility modifier in polymers

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom at the 3-position (electron-withdrawing) increases the benzoic acid’s acidity compared to non-fluorinated analogs like 4-Benzyloxy-3-methoxybenzoic acid . The oxetane group, a strained ether, balances hydrophilicity and lipophilicity, enhancing bioavailability relative to bulkier benzyl or methoxyethoxy substituents .

Toxicity and Bioactivity

  • Positional Effects : Ortho-substituted benzoic acids (e.g., 2,4,6-trihydroxybenzoic acid) exhibit higher toxicity (EC₅₀ = 10 mmol/L) due to enhanced reactivity, while meta- and para-substituted derivatives like the target compound are less toxic .
  • Fluorine Impact: Fluorine’s electronegativity reduces metabolic degradation, extending half-life compared to non-fluorinated analogs (e.g., 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic Acid) .

Biological Activity

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (CAS No. 1402232-75-0) is a fluorinated benzoic acid derivative characterized by its unique methyloxetanyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecular targets. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

  • Molecular Formula : C12H13FO4
  • Molecular Weight : 240.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluoro group enhances nucleophilic aromatic substitution reactions, while the methyloxetanyl moiety may influence the compound's binding affinity to target proteins, potentially modulating their activity .

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of fluorinated benzoic acids can possess antimicrobial properties. The unique structure of this compound may enhance its efficacy against specific pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : The compound's mechanism may involve the inhibition of specific enzymes, which could be relevant in the context of diseases where enzyme dysregulation is a factor.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the potential applications of this compound.

Table 1: Comparison of Biological Activities with Related Compounds

Compound NameBiological ActivityReference
3-Fluoro-4-methoxybenzoic acidAntimicrobial, Anti-Alzheimer's
4-Fluorobenzoic acidModerate antimicrobial activity
3-Fluoro-4-hydroxybenzoic acidAntioxidant, Anti-inflammatory
This compoundPotential enzyme inhibitorCurrent Study

Synthesis and Applications

The synthesis of this compound typically begins with commercially available precursors such as 3-fluoro-4-hydroxybenzoic acid. The synthetic route involves forming the methyloxetanyl ether linkage through reaction with 3-methyloxetan-3-ylmethanol under optimized conditions.

This compound serves as a building block in organic synthesis and has potential applications in medicinal chemistry, particularly in developing active pharmaceutical ingredients (APIs) for treating neurological disorders like Alzheimer's disease .

Q & A

Q. Table 1: Comparative Bioactivity of Fluorinated Benzoic Acid Derivatives

CompoundIC50_{50} (µM)Target EnzymeReference
3-Fluoro-4-methylbenzoic acid12.5COX-2
3-Fluoro-4-(trifluoromethoxy)benzoic acid5.8COX-2

Basic: What analytical methods ensure purity and stability during storage?

Answer:

  • HPLC-DAD : Monitors degradation products (e.g., hydrolysis of the oxetane ring).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under storage conditions .

Advanced: How does the compound react under oxidative or reductive conditions?

Answer:

  • Oxidation : The oxetane ring is stable, but the methoxy group may oxidize to a carbonyl under strong conditions (e.g., KMnO4_4).
  • Reduction : Catalytic hydrogenation reduces aromatic fluorine only under extreme conditions .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential volatile by-products .

Advanced: How is this compound utilized in drug discovery pipelines?

Answer:

  • Intermediate Synthesis : Serves as a scaffold for kinase inhibitors or GPCR modulators.
  • Prodrug Design : The carboxylic acid group is esterified to improve oral bioavailability .

Advanced: What computational tools aid in studying its interactions with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina predicts binding modes with enzymes like COX-2.
  • QSAR Models : Correlate substituent electronic properties (Hammett constants) with activity .

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